molecular formula C11H17N3O B13185259 N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide

N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide

Cat. No.: B13185259
M. Wt: 207.27 g/mol
InChI Key: TVODXQSDXHVHAN-UHFFFAOYSA-N
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Description

N-(4-Methylcyclohexyl)-1H-imidazole-1-carboxamide (CAS 1087788-29-1) is a promising small molecule with significant research value in kinase biology and medicinal chemistry. This compound features a molecular formula of C11H17N3O and a molecular weight of 207.27 g/mol . Its primary research application is as a novel, potent, and selective inhibitor of Transforming Growth Factor β-Activated Kinase 1 (TAK1, MAP3K7) . TAK1 is a key signaling node in the MAPK pathway, linking extracellular signals from cytokines like TNF-α and IL-1 to crucial intracellular processes, including the activation of transcription factors like NF-kB and MAP kinases p38 and JNK . Dysregulation of TAK1 has been implicated in inflammatory diseases and various cancers, making it an important therapeutic target . Research indicates that this imidazole carboxamide compound exhibits a distinct binding mode to TAK1 and demonstrates remarkable kinome selectivity in broad panels, with minimal off-target activity against other kinases . This profile makes it a valuable chemical probe for deciphering TAK1's role in cellular signaling networks and for investigating new therapeutic strategies. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

N-(4-methylcyclohexyl)imidazole-1-carboxamide

InChI

InChI=1S/C11H17N3O/c1-9-2-4-10(5-3-9)13-11(15)14-7-6-12-8-14/h6-10H,2-5H2,1H3,(H,13,15)

InChI Key

TVODXQSDXHVHAN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Stepwise Procedure:

  • Preparation of Imidazole Core:

    • Cyclocondensation of α-aminoketones with formamide derivatives under thermal or microwave conditions to form the imidazole nucleus.
    • For example, thermal cyclization of amino acids or amino alcohol derivatives with formamide or formic acid derivatives.
  • Functionalization at N-1:

    • The imidazole ring is selectively alkylated or acylated at the nitrogen atom using suitable reagents such as acyl chlorides or carbamoyl chlorides.
    • In this context, a carbamoyl chloride derivative of the formamide is reacted with the imidazole to form the N-carboxamide linkage.

Application to N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide:

  • The key step involves the reaction of a suitably substituted imidazole precursor with a 4-methylcyclohexyl derivative bearing an activated carboxylic acid or acyl chloride group.
  • Reaction Conditions:
    • Solvent: Typically acetonitrile or dichloromethane.
    • Catalyst: Triethylamine or pyridine to facilitate nucleophilic attack.
    • Temperature: Reflux conditions (~65°C).
    • Duration: 12-24 hours to ensure complete conversion.

Reference: This method aligns with general synthetic strategies outlined in patent CN105693619A, which describes cyclization and subsequent functionalization steps for imidazole derivatives using inorganic salt catalysts and acylating agents.

Amide Formation via Carbamoyl Chloride Intermediates

Another prominent method involves the formation of the N-carboxamide through the reaction of an imidazole with a carbamoyl chloride derivative of the 4-methylcyclohexyl group.

Procedure:

  • Preparation of Carbamoyl Chloride:

    • The 4-methylcyclohexylamine or alcohol derivative is reacted with phosgene or triphosgene to generate the corresponding carbamoyl chloride.
    • Alternatively, the carbamoyl chloride can be synthesized from the corresponding isocyanate or via chlorination of the carbamic acid.
  • Coupling with Imidazole:

    • Imidazole is dissolved in a suitable base such as pyridine.
    • The carbamoyl chloride is added dropwise under inert atmosphere.
    • The mixture is stirred at reflux (~65°C) for 12-16 hours.
    • The product, this compound, precipitates out and is purified via recrystallization.

Note: The use of pyridine as both solvent and base facilitates the nucleophilic attack and neutralizes HCl generated during the process.

Reference: Similar methodologies are discussed in synthetic protocols for imidazole derivatives, emphasizing the use of acyl chlorides and carbamoyl chlorides for N-1 substitution.

Catalytic and Microwave-Assisted Cyclocondensation

Recent advancements suggest employing microwave irradiation to accelerate cyclocondensation reactions, improving yields and reducing reaction times.

Methodology:

  • Reactants:

    • 1,2-diaminoalkanes or amino alcohols as cyclization precursors.
    • Formamide or formic acid derivatives as cyclization agents.
  • Reaction Conditions:

    • Microwave irradiation at 120-150°C for 10-30 minutes.
    • Solvent: Ethanol or acetonitrile.
    • Catalyst: Inorganic salts such as zinc chloride or magnesium sulfate to promote cyclization.
  • Post-Reaction Functionalization:

    • The imidazole core is then reacted with the 4-methylcyclohexyl derivative, either via nucleophilic substitution or acylation, under reflux conditions.

Advantages: Significantly reduces reaction time and improves product purity.

Reference: Patent CN105693619A details a microwave-induced cyclocondensation process for imidazole synthesis, emphasizing the utility of inorganic salt catalysts.

Summary of Reaction Conditions and Yields

Method Key Reagents Solvent Temperature Reaction Time Typical Yield Remarks
Cyclocondensation Amino alcohol + formamide Ethanol or acetonitrile 100-150°C 10-30 min (MWI) 70-85% Rapid synthesis, high purity
Carbamoyl chloride coupling Carbamoyl chloride + imidazole Pyridine Reflux (~65°C) 12-24 h 60-75% Widely used, scalable
Inorganic salt catalysis Acylation + inorganic salt Acetonitrile 40-70°C 19-24 h 78-85% High selectivity

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent Variations on the Cyclohexyl Group

Modifications to the cyclohexyl moiety significantly influence physicochemical properties:

  • N-(4-Hydroxycyclohexyl)-1H-imidazole-1-carboxamide : The hydroxyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. Molecular weight = 209.245 g/mol (C₁₀H₁₅N₃O₂) .
  • BIA 10-2631 (N-((1R,4R)-4-Hydroxycyclohexyl)-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamide) : Incorporates a pyridinyl group and a hydroxylated cyclohexyl ring, enhancing interaction with enzyme active sites (e.g., IMPDH inhibition) .

Table 1: Cyclohexyl-Substituted Imidazole-Carboxamides

Compound Name Substituent Molecular Weight (g/mol) Key Property Reference
N-(4-Methylcyclohexyl)-1H-imidazole-1-carboxamide 4-Methylcyclohexyl 209.25 (estimated) High lipophilicity -
N-(4-Hydroxycyclohexyl)-1H-imidazole-1-carboxamide 4-Hydroxycyclohexyl 209.245 Improved solubility
BIA 10-2445 N-Cyclohexyl-N-methyl 329.41 (C₁₈H₂₃N₅O) IMPDH inhibition
Core Structure Variations

Replacing the imidazole core with benzimidazole alters electronic properties and steric bulk:

  • N-Cyclohexyl Benzo[d]imidazole-5-carboxamides (): These derivatives (e.g., VIIv, VIIw) exhibit higher melting points (112–132°C) due to extended aromaticity, which may enhance thermal stability .
  • This compound : The simpler imidazole core likely reduces molecular weight and synthetic complexity compared to benzimidazole analogs.

Table 2: Imidazole vs. Benzoimidazole Carboxamides

Compound Class Example Melting Point (°C) Molecular Weight (g/mol) Reference
Benzo[d]imidazole-5-carboxamide VIIv (N,N-Dicyclohexyl) 112–114 ~477.58 (C₂₆H₂₉N₅O₃)
Imidazole-1-carboxamide Target Compound Not reported ~209.25 -
Alkyl vs. Aryl Substituents
  • Long-Chain Alkenyl Derivatives : (Z)-N-(octadec-9-en-1-yl)-1H-imidazole-1-carboxamide () features an 18-carbon chain, drastically increasing lipophilicity (logP > 6 estimated), which may limit aqueous solubility but enhance lipid membrane interactions .
  • Aryl-Substituted Analogs : N-(4-Chlorophenyl)methyl derivatives () and benzothiazole-linked compounds () demonstrate how electron-withdrawing groups (e.g., Cl) or heterocyclic appendages (e.g., benzothiazole) can modulate electronic density and binding affinity .

Biological Activity

N-(4-methylcyclohexyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article explores its biological activity, including enzyme inhibition, receptor modulation, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an imidazole ring and a cyclohexyl group, contributing to its unique chemical properties. Its molecular formula is C_{12}H_{16}N_2O, with a molecular weight of 209.27 g/mol. The imidazole moiety is known for its ability to coordinate with metal ions, which is crucial for many biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity in various contexts:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly in pathways involving metal-dependent enzymes.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing various signaling pathways.
  • Therapeutic Applications : Preliminary studies suggest applications in anti-inflammatory and antimicrobial therapies.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through hydrogen bonding and coordination. This interaction can affect enzyme kinetics and receptor binding affinities.

Interaction Studies

Studies have focused on the binding affinity of this compound to various biological targets. These studies are essential for elucidating the compound's mechanism of action and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique aspects and potential biological activities:

Compound NameStructural FeaturesUnique Aspects
1-Methylcyclohexyl-1H-imidazole-4-carboxylic acidContains a methyl group on the cyclohexaneMay exhibit different biological activities due to structural variations
4-Methyl-1-cyclohexanecarboxylic acidCyclohexane ring with a carboxylic acid groupLacks the imidazole moiety, limiting interaction capabilities
N-Methoxy-N-methyl-1H-imidazole-1-carboxamideMethoxy and methyl groups attached to imidazoleDifferent functional groups may alter solubility and reactivity

Antimicrobial Activity

In vitro studies have shown that this compound displays antimicrobial properties against various pathogens. For example, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Enzyme Inhibition Studies

A study evaluating the inhibitory effects of this compound on specific enzymes revealed an IC50 value indicating effective inhibition at low concentrations. This suggests its potential as a lead compound for developing enzyme inhibitors.

Cytotoxicity Assessment

The cytotoxicity of this compound was assessed in different cell lines using a neutral red uptake assay. The results indicated varying degrees of cytotoxicity based on cell type:

Cell LineIC50 Viability (µM)
HEK-29330
MCF-738

These findings highlight the compound's selective toxicity profile, which is crucial for therapeutic applications.

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